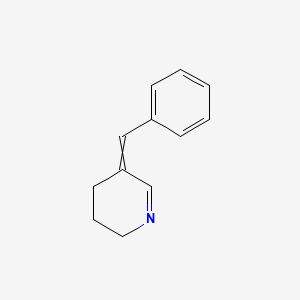![molecular formula C16H32OSi B14378827 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol CAS No. 89657-06-7](/img/structure/B14378827.png)
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol is an organic compound with the molecular formula C14H30OSi It is a tertiary alcohol, characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a cyclopropyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, which is then functionalized with a trimethylsilyl group. The final step involves the introduction of the tert-butyl group and the hydroxyl group to the cyclohexane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield a ketone, while reduction with NaBH4 can produce a secondary alcohol.
Aplicaciones Científicas De Investigación
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the trimethylsilyl and cyclopropyl groups.
1-(Trimethylsilyl)cyclopropylmethanol: Contains the trimethylsilyl and cyclopropyl groups but lacks the tert-butyl group.
4-tert-Butyl-1-cyclohexanol: Similar structure but lacks the trimethylsilyl group.
Uniqueness
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol is unique due to the combination of the tert-butyl, trimethylsilyl, and cyclopropyl groups attached to the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89657-06-7 |
|---|---|
Fórmula molecular |
C16H32OSi |
Peso molecular |
268.51 g/mol |
Nombre IUPAC |
4-tert-butyl-1-(1-trimethylsilylcyclopropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H32OSi/c1-14(2,3)13-7-9-15(17,10-8-13)16(11-12-16)18(4,5)6/h13,17H,7-12H2,1-6H3 |
Clave InChI |
IQUWMUIVFOZORS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(C2(CC2)[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


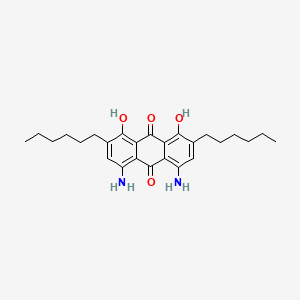
![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
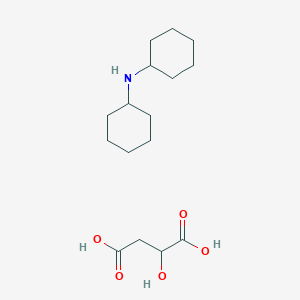
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)


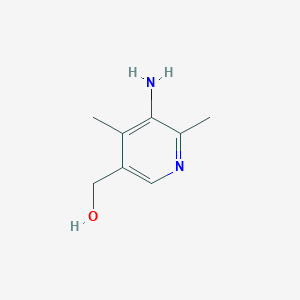
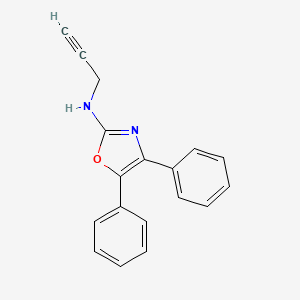
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
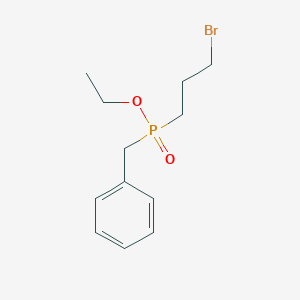
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
